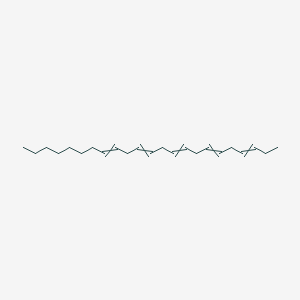
Tricosa-3,6,9,12,15-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricosa-3,6,9,12,15-pentaene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyynes, which involves the selective reduction of triple bonds to double bonds under controlled conditions. Catalysts such as Lindlar’s catalyst are often used to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tricosa-3,6,9,12,15-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Further hydrogenation can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tricosa-3,6,9,12,15-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyenes and the effects of conjugation on chemical properties.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of lipid membranes and their interactions.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and its role in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of Tricosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its multiple double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react to form various products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3,5-triene: A shorter polyene with three double bonds.
Dodeca-3,6,9-triene: A medium-chain polyene with three double bonds.
Eicosa-5,8,11,14-tetraene: A longer polyene with four double bonds.
Uniqueness
Tricosa-3,6,9,12,15-pentaene is unique due to its specific arrangement of five conjugated double bonds, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of conjugation and for applications in various fields of research .
Properties
CAS No. |
854201-94-8 |
|---|---|
Molecular Formula |
C23H38 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
tricosa-3,6,9,12,15-pentaene |
InChI |
InChI=1S/C23H38/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19,22-23H,3-4,6,8-10,12,14-15,20-21H2,1-2H3 |
InChI Key |
WZOLXZVFYDHGLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
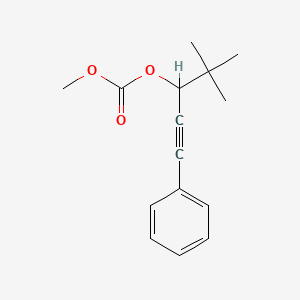
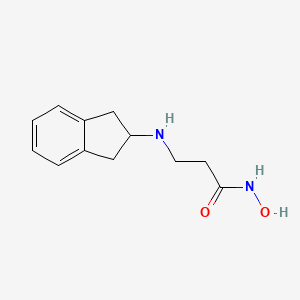
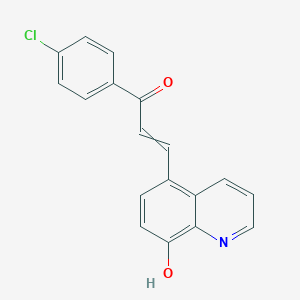
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
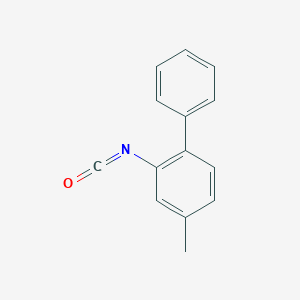
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
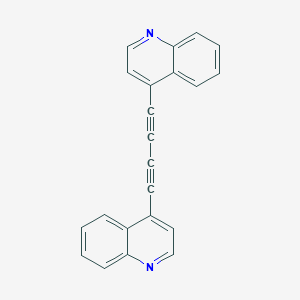
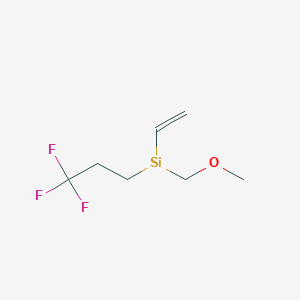
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
